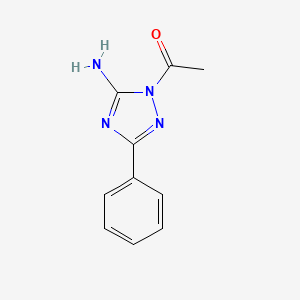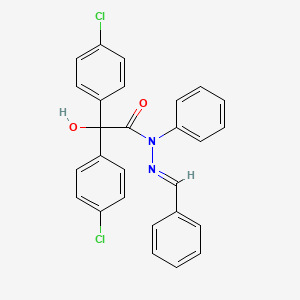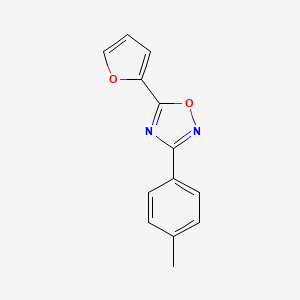![molecular formula C22H20N2O3 B5795194 N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide, commonly known as ENMD-1068, is a small molecule antagonist of the CXCR2 receptor. CXCR2 is a chemokine receptor expressed on the surface of neutrophils, which plays a crucial role in inflammation and immune response. ENMD-1068 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including cancer, arthritis, and asthma.
作用机制
ENMD-1068 is a selective antagonist of the CXCR2 receptor, which inhibits the binding of CXCR2 ligands, such as CXCL1 and CXCL8, to the receptor. This leads to a reduction in downstream signaling pathways, including the activation of PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
ENMD-1068 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, ENMD-1068 inhibits tumor growth, angiogenesis, and metastasis by reducing the recruitment of pro-tumor neutrophils and promoting an anti-tumor immune response. In arthritis, ENMD-1068 reduces joint inflammation and pain by inhibiting the recruitment of neutrophils to the inflamed joint. In asthma, ENMD-1068 reduces airway inflammation and hyperresponsiveness by inhibiting the recruitment of neutrophils to the lungs.
实验室实验的优点和局限性
ENMD-1068 has several advantages for lab experiments, including its high selectivity for CXCR2, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various inflammatory diseases. However, ENMD-1068 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects on other chemokine receptors.
未来方向
There are several future directions for research on ENMD-1068. One potential direction is to investigate its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to develop more potent and selective CXCR2 antagonists with improved pharmacokinetic properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-asthmatic effects of ENMD-1068.
合成方法
ENMD-1068 can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the coupling of 4-ethylphenylamine with 2-hydroxybenzoic acid, followed by the introduction of a carbonyl group and a phenyl group to the amine using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
ENMD-1068 has been studied extensively for its potential therapeutic applications in various inflammatory diseases. In cancer, CXCR2 is overexpressed in tumor cells and promotes tumor growth, angiogenesis, and metastasis. ENMD-1068 inhibits CXCR2 signaling, leading to a reduction in tumor growth and metastasis in preclinical models of various cancers, including breast, prostate, and lung cancer.
In arthritis, CXCR2 is involved in the recruitment of neutrophils to the inflamed joint, leading to joint destruction and pain. ENMD-1068 has been shown to reduce joint inflammation and pain in preclinical models of rheumatoid arthritis.
In asthma, CXCR2 is involved in the recruitment of neutrophils to the lungs, leading to airway inflammation and hyperresponsiveness. ENMD-1068 has been shown to reduce airway inflammation and hyperresponsiveness in preclinical models of asthma.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-[(2-hydroxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-15-11-13-16(14-12-15)23-21(26)17-7-3-5-9-19(17)24-22(27)18-8-4-6-10-20(18)25/h3-14,25H,2H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSIRNVFUMADKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)
![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)



![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)